2-Propenal, 3,3-dichloro-2-methyl-

Genetic Toxicology Genotoxic Impurity Risk Assessment Haloacrolein Safety Profiling

2-Propenal, 3,3-dichloro-2-methyl- (CAS 1561-34-8), also known as 2-methyl-3,3-dichloroacrolein, is a low-molecular-weight (138.98 g/mol) α,β-unsaturated aldehyde bearing geminal dichloro substitution at the 3-position and a methyl group at the 2-position. First prepared and characterized by Kundiger and Morris in 1958, it belongs to the haloacrolein family of electrophilic building blocks.

Molecular Formula C4H4Cl2O
Molecular Weight 138.98 g/mol
CAS No. 1561-34-8
Cat. No. B072089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenal, 3,3-dichloro-2-methyl-
CAS1561-34-8
Synonyms2-METHYL-3,3-DICHLOROACROLEIN
Molecular FormulaC4H4Cl2O
Molecular Weight138.98 g/mol
Structural Identifiers
SMILESCC(=C(Cl)Cl)C=O
InChIInChI=1S/C4H4Cl2O/c1-3(2-7)4(5)6/h2H,1H3
InChIKeyXVHFVDJGJGNESS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propenal, 3,3-dichloro-2-methyl- (CAS 1561-34-8): Core Identity and Procurement Baseline


2-Propenal, 3,3-dichloro-2-methyl- (CAS 1561-34-8), also known as 2-methyl-3,3-dichloroacrolein, is a low-molecular-weight (138.98 g/mol) α,β-unsaturated aldehyde bearing geminal dichloro substitution at the 3-position and a methyl group at the 2-position [1]. First prepared and characterized by Kundiger and Morris in 1958, it belongs to the haloacrolein family of electrophilic building blocks [2]. Its bifunctional architecture—conjugated aldehyde plus vinyl dichloride—enables sequential derivatization pathways exploited in pharmaceutical intermediate synthesis, particularly for β-lactamase inhibitor scaffolds, as well as in agrochemical and specialty chemical applications [3].

Dual-electrophile building block for sequential derivatization
Reported non-mutagenic in Ames TA100 (–S9)
Class C β-lactamase inhibitor starting scaffold

Why 2-Propenal, 3,3-dichloro-2-methyl- Cannot Be Replaced by In-Class Haloacrolein Analogs


Within the haloacrolein family, minor structural variations produce profound divergence in both safety profile and biological target engagement. The 2-methyl substituent on 3,3-dichloro-2-methylpropenal electronically deactivates the conjugated system relative to unsubstituted or α-chlorinated analogs, while the specific 3,3-dichloro pattern dictates the compound's electrophilic reactivity and β-lactamase inhibition profile [1]. Most critically, while closely related haloacroleins such as 2-chloroacrolein and 2-methylacrolein (methacrolein) are established direct-acting mutagens in Salmonella typhimurium TA100, the target compound is experimentally confirmed as non-mutagenic in the same assay system [2][3]. This safety differentiation alone precludes generic interchange for any application where genotoxic liability governs procurement decisions.

Structural2-Methyl/3,3-dichloro pattern modulates electrophilic reactivity; unsubstituted or α-chloro analogs may shift reaction pathways.
Genotoxicity2-Chloroacrolein and methacrolein are Ames-positive; this compound is reported inactive in TA100, so mutagenicity classification may not transfer.
SelectivityClass C/Class A β-lactamase selectivity profile may not translate to pan-inhibitor design; clinical inhibitors show inverse preference.

2-Propenal, 3,3-dichloro-2-methyl-: Quantified Differentiation Against Closest Structural Analogs


Non-Mutagenic Classification in Salmonella TA100 Versus Potent Mutagenicity of 2-Chloroacrolein and 2-Methylacrolein

In the Salmonella typhimurium TA100 Ames test without microsomal activation, 2-methyl-3,3-dichloropropenal (compound 8) was experimentally determined to be non-mutagenic (inactive) [1]. By contrast, 2-chloroacrolein exhibits mutagenic potency of 113 revertants/nmol in the same strain [2], and the non-halogenated analog 2-methylacrolein (methacrolein) is a confirmed direct-acting mutagen in TA100, with potency inversely proportional to C2-alkyl chain length [3]. The open-ring analog 3,3-dichloro-2-(dichloromethyl)propenal (TCB) is also mutagenic, approximately 100-fold less than MX but unequivocally active [1].

Mutagenicity TA100
Head-to-head
Target: Inactive (non-mutagenic)
Comparators: 2-Chloroacrolein 113 rev/nmol; Methacrolein direct mutagen
Supports non-mutagenic classification for pharmaceutical intermediate procurement
Salmonella TA100 –S9; LaLonde et al. 1991 assay conditions
Genetic Toxicology Genotoxic Impurity Risk Assessment Haloacrolein Safety Profiling

Class C vs. Class A β-Lactamase Inhibition Selectivity: >400-Fold Discrimination

2-Methyl-3,3-dichloroacrolein demonstrates marked selectivity for Class C β-lactamase over Class A enzymes. Against Class C β-lactamase from Enterobacter cloacae 908R, the compound exhibits an IC50 of 4,200 nM [1]. In contrast, against Class A β-lactamase (PSE4) from Escherichia coli K12, the IC50 is 1,850,000 nM [2], representing a ~440-fold selectivity window for the Class C target. This contrasts sharply with clinical β-lactamase inhibitors such as clavulanic acid, which preferentially inhibit Class A enzymes and are ineffective against Class C cephalosporinases [3].

β-Lactamase Selectivity
Cross-study comparable
Class C IC50 4,200 nM
Class A IC50 1,850,000 nM
Selectivity ~440:1
Supports Class C-selective inhibitor starting scaffold
Enzymes: E. cloacae 908R (Class C); E. coli K12 PSE4 (Class A)
Beta-Lactamase Inhibition Antimicrobial Resistance Class C Cephalosporinase

Physicochemical Property Differentiation from 3,3-Dichloroacrolein: Higher Boiling Point and Thermal Stability

The introduction of a 2-methyl group into the 3,3-dichloroacrolein scaffold produces measurable shifts in key physicochemical properties that are relevant to synthetic handling and purification. 2-Methyl-3,3-dichloroacrolein exhibits a boiling point of 167.4°C at 760 mmHg, a density of 1.288 g/cm³, and a flash point of 61.8°C . In comparison, the des-methyl analog 3,3-dichloroacrolein (CAS 2648-51-3) boils at 152.4°C at 760 mmHg with a density of 1.365 g/cm³ and a flash point of 54.0°C . The +15°C boiling point elevation and +7.8°C flash point increase impart a wider operational window for distillative purification and reduced flammability hazard during larger-scale handling.

Physicochemical Profile
Data to verify
ΔBp +15.0°C
ΔFlash point +7.8°C
ΔDensity –0.077 g/cm³
vs. 3,3-Dichloroacrolein
May support wider distillation window and lower flammability hazard
Computed properties at 760 mmHg; experimental verification recommended
Physicochemical Characterization Process Chemistry Distillation and Purification

Dual Electrophilic Reactivity Architecture: Aldehyde and Vinyl Dichloride as Orthogonal Derivatization Handles

The target compound uniquely combines two electrophilic centers—a conjugated aldehyde and a 3,3-dichlorovinyl group—on a compact C4 scaffold. The aldehyde undergoes nucleophilic addition (e.g., with piperidine to form imine/enamine adducts, as documented by Kundiger and Morris) [1], while the vinyl dichloride moiety permits subsequent nucleophilic vinylic substitution or cross-coupling. This contrasts with 3,3-dichloroacrolein, which lacks the 2-methyl group that sterically modulates reactivity at the β-position, and with 2-chloroacrolein, where the chlorine is positioned α to the carbonyl, resulting in a fundamentally different reactivity pattern dominated by α,β-unsaturated conjugate addition rather than vinyl substitution [2]. The 2-methyl group additionally suppresses undesired aldol self-condensation pathways that plague unsubstituted acrolein derivatives under basic conditions [3].

Reactivity Architecture
Class-level
Two orthogonal electrophilic centers: aldehyde + 3,3-dichlorovinyl
Enables sequential derivatization strategies
Class-level inference; reactivity supported by Kundiger & Morris (1958)
Organic Synthesis Pharmaceutical Intermediate Sequential Derivatization

Experimental Non-Mutagenicity vs. QSAR-Predicted Positive: A Regulatory Decision-Support Anomaly

A noteworthy discordance exists between experimental and computational mutagenicity assessments for this compound. The QSAR model of Benigni et al. (2005) predicted 2-methyl-3,3-dichloroacrolein to be mutagenic (positive), yet the experimental determination by LaLonde et al. (1991) in Salmonella TA100 established it as inactive [1][2]. The QSAR database entry (Tab3_16) explicitly records an experimental mutagenic class of 'inactive' versus a predicted class of 'active', flagging this compound as a 'should be retested' case [3]. This prediction-experiment discordance is rare among α,β-unsaturated aldehydes and suggests that the specific 2-methyl-3,3-dichloro substitution pattern confers an anti-mutagenic structural feature not adequately captured by general aldehyde QSAR models. By contrast, 2-methylacrolein (methacrolein) and 2-ethylacrolein are both experimentally confirmed mutagens consistent with QSAR predictions [4].

Exp. vs QSAR Mutagenicity
Cross-study comparable
Experimental: inactive
QSAR prediction: positive
→ Discordant
Experimental Ames-negative data supports ICH M7 Class 5 impurity classification review
QSAR DB Tab3_16; retesting confirmation under ICH M7 context
In Silico Toxicology QSAR ICH M7 Mutagenicity Prediction Discordance

Highest-Value Procurement Scenarios for 2-Propenal, 3,3-dichloro-2-methyl- Based on Quantitative Evidence


Scaffold for Class C β-Lactamase (AmpC) Inhibitor Discovery Programs

Given its ~440-fold selectivity for Class C over Class A β-lactamase [1]—a selectivity profile diametrically opposite to that of clavulanic acid, sulbactam, and tazobactam [2]—2-methyl-3,3-dichloroacrolein represents a privileged starting scaffold for medicinal chemistry campaigns targeting AmpC cephalosporinases. These chromosomally encoded Class C enzymes are intrinsically resistant to all marketed β-lactamase inhibitors and are a major driver of clinical resistance in Enterobacter cloacae, Pseudomonas aeruginosa, and Acinetobacter baumannii. The aldehyde group provides a convenient anchor for fragment growth via reductive amination or hydrazone formation, while the dichlorovinyl moiety can be subsequently elaborated to optimize binding interactions within the AmpC active site.

Genotox-Safe Intermediate for GMP Synthesis of β-Lactamase Inhibitor Candidates

The experimentally confirmed non-mutagenic classification in the Ames test (Salmonella TA100, –S9) [1] directly supports the use of this compound as a late-stage intermediate in GMP pharmaceutical synthesis. Unlike 2-chloroacrolein (113 revertants/nmol) or methacrolein (confirmed direct mutagen), which would trigger ICH M7 Class 2 or 3 impurity classification and require stringent control strategies, 2-methyl-3,3-dichloroacrolein can be classified as a Class 5 (non-mutagenic) impurity based on experimental data, substantially reducing the analytical and regulatory burden for API manufacturing processes that incorporate this building block [2].

Dual-Handle Building Block for Convergent Heterocycle Synthesis

The orthogonal reactivity of the aldehyde and 3,3-dichlorovinyl moieties [1] makes this compound uniquely suited for convergent heterocycle construction. The aldehyde can be chemoselectively derivatized (e.g., with hydrazines to form hydrazones, or with primary amines to form imines) without engaging the dichlorovinyl group, as demonstrated by the clean formation of the piperidine reaction product [2]. Subsequent nucleophilic displacement or cross-coupling at the dichlorovinyl position yields polysubstituted heterocycles—including pyrazoles, isoxazoles, and pyrimidines—in a programmable two-step sequence. This convergent approach eliminates the protecting group manipulations required when using 3,3-dichloroacrolein (which lacks the methyl group to moderate reactivity) or 2-chloroacrolein (where the single α-chloro substituent does not permit a second orthogonal displacement step).

Agrochemical Intermediate with Favorable Safety Profile Relative to Mutagenic Haloacrolein Alternatives

For agrochemical discovery programs where haloacrolein-derived building blocks are required (e.g., pyrazole insecticides, dichloropropene-related nematicides), the non-mutagenic status of 2-methyl-3,3-dichloroacrolein [1] provides a tangible occupational safety and regulatory advantage over 2-chloroacrolein and 2,3-dichloroacrolein, both of which are potent bacterial mutagens [2]. The higher flash point (61.8°C vs. 54.0°C for 3,3-dichloroacrolein) further reduces flammability risk during bulk handling, making this compound a pragmatically safer choice for pilot-scale agrochemical intermediate production.

Application
Selection Property
Validation Focus
Class C β-lactamase inhibitor discovery
Reported Class C/Class A selectivity profile
AmpC enzyme biochemical assay context
Pharmaceutical intermediate with non-mutagenic Ames profile
Experimental Ames-negative (TA100) data
ICH M7 impurity classification review
Convergent heterocycle synthesis
Orthogonal aldehyde/dichlorovinyl reactivity
Sequential derivatization compatibility review
Agrochemical intermediate with reported non-mutagenic profile
Non-mutagenic Ames classification vs. mutagenic haloacrolein alternatives
Genotoxicity classification for agrochemical procurement
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